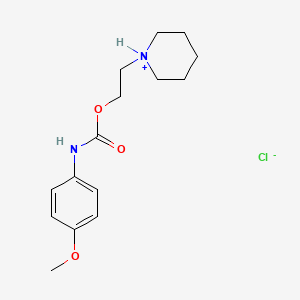

2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride

Description

2-Piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride (CAS: 19448-02-3) is a quaternary ammonium carbamate derivative characterized by a piperidinium moiety linked via an ethyl spacer to a carbamate group substituted with a 4-methoxyphenyl ring. Its molecular formula is C21H27ClN2O3, with a molecular weight of 390.9 g/mol . Key properties include:

Properties

CAS No. |

55792-07-9 |

|---|---|

Molecular Formula |

C15H23ClN2O3 |

Molecular Weight |

314.81 g/mol |

IUPAC Name |

2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-19-14-7-5-13(6-8-14)16-15(18)20-12-11-17-9-3-2-4-10-17;/h5-8H,2-4,9-12H2,1H3,(H,16,18);1H |

InChI Key |

TUOUDLYNZDNUTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(4-methoxyphenyl)carbamate Intermediate

The first step involves synthesizing the N-(4-methoxyphenyl)carbamate intermediate, which can be prepared by reacting 4-methoxyaniline with ethyl chloroformate or other carbamoyl chloride derivatives under basic conditions.

- Reaction conditions: Typically carried out in anhydrous solvents such as dichloromethane or acetone.

- Base: Triethylamine or potassium carbonate to neutralize hydrogen chloride formed.

- Temperature: 0–25 °C to control reaction rate and minimize side reactions.

This step yields the carbamate intermediate with the 4-methoxyphenyl group attached to the carbamate nitrogen.

Introduction of the 2-(piperidin-1-ium-1-yl)ethyl Group

The next step is the attachment of the 2-(piperidin-1-ium-1-yl)ethyl moiety. This is commonly achieved by:

- Alkylation of piperidine: Reacting piperidine with 2-chloroethyl carbamate derivatives or haloethyl intermediates.

- Reductive amination: Using 2-piperidin-1-ylethanal or related aldehyde with the carbamate intermediate under reducing conditions (e.g., sodium triacetoxyborohydride).

- Mix the carbamate intermediate with piperidine or a protected piperidine derivative in the presence of potassium carbonate in acetone.

- Stir at room temperature or slightly elevated temperatures (25–50 °C) for several hours.

- Isolate the product by filtration or extraction.

Formation of the Chloride Salt

The final step involves protonation of the piperidine nitrogen to form the piperidinium chloride salt:

- Treat the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- The chloride salt precipitates or can be crystallized by solvent evaporation or cooling.

- The salt is isolated by filtration and dried under vacuum.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | 4-methoxyaniline + ethyl chloroformate, triethylamine, DCM, 0–25 °C | 75–85 | Pure intermediate isolated by extraction |

| Alkylation/reductive amination | Carbamate intermediate + piperidine derivative, K2CO3, acetone, RT–50 °C | 70–80 | Reaction monitored by TLC or HPLC |

| Salt formation | HCl in ethanol, RT, crystallization | 85–90 | High purity chloride salt obtained |

Analytical Characterization

- NMR Spectroscopy: Confirms the carbamate and piperidinium structures by characteristic chemical shifts.

- Mass Spectrometry: Molecular ion peak consistent with the molecular formula.

- Elemental Analysis: Confirms the presence of chloride and correct stoichiometry.

- X-ray Crystallography: Used in some studies to confirm salt formation and molecular conformation (see section 6).

In-depth Research Findings on Preparation

A recent study involving hydrothermal synthesis of related piperidinium compounds demonstrated the utility of controlled temperature and solvent systems to obtain crystalline salts with high yields and purity. Although this study focused on different piperidinium benzimidazolium salts, the principles are applicable here:

- Use of mild heating (373 K) in a sealed autoclave for 2 hours.

- Slow cooling to room temperature to promote crystal growth.

- Yields around 70% for crystalline salts with chloride counterions.

This approach could be adapted for scale-up or to improve crystallinity of the target compound.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride exhibit various biological activities, including:

1. Antitumor Activity:

Studies have shown that carbamate derivatives can inhibit cancer cell proliferation. For instance, compounds with piperidine moieties have been linked to cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology .

2. Antimicrobial Properties:

Certain piperidine derivatives demonstrate antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy as an antimicrobial agent .

3. Neuropharmacological Effects:

Research into the neuropharmacological properties of piperidine derivatives indicates potential applications in treating neurological disorders. Their ability to interact with neurotransmitter systems suggests they could be developed as therapeutic agents for conditions such as anxiety or depression .

Medicinal Chemistry Applications

The unique structure of 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride makes it a candidate for further development in medicinal chemistry:

1. Drug Design:

The compound's structural features can be modified to optimize its pharmacological profile. Researchers can explore variations in the piperidine ring or the carbamate group to enhance potency and selectivity against specific biological targets .

2. Synthesis of Analogues:

Analogues of this compound can be synthesized to investigate structure-activity relationships (SAR). Such studies are crucial for identifying lead compounds for drug development .

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, including compounds structurally related to 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride, demonstrated significant inhibition of cancer cell growth in vitro. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of piperidine were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the methoxy group enhanced antibacterial activity, suggesting that similar modifications could be applied to improve the efficacy of 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride against resistant strains .

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations in Piperidine/Pyrrolidine Carbamates

The target compound belongs to a class of cationic carbamates with aromatic substituents. Key analogs and their properties are summarized below:

Key Observations:

Lipophilicity: The hexoxyphenyl analog exhibits a higher LogP (5.82), suggesting greater membrane permeability, whereas the target compound’s LogP (2.95) balances solubility and permeability .

Counterion and Charge: All analogs feature a chloride counterion, stabilizing the quaternary ammonium center and influencing ionic interactions .

Pharmacological and Toxicological Insights

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from structurally related molecules:

- LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) : Exhibits local anesthetic properties akin to lidocaine, with toxicity profiles dependent on substituent electronegativity .

- Diarylpiperidine Analogs : Compounds with 2,6-diarylpiperidine cores (e.g., ) demonstrate antimicrobial and antitumor activities, suggesting that the target compound’s 4-methoxyphenyl group may confer similar bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-piperidin-1-ium-1-ylethyl N-(4-methoxyphenyl)carbamate; chloride?

- Methodology : A multi-step approach is typically employed:

Intermediate Formation : React 4-methoxyphenylamine with a chloroformate reagent (e.g., ethyl chloroformate) to generate the carbamate intermediate.

Piperidinium Incorporation : Quaternize piperidine with a bromoethyl or chloroethyl reagent, followed by nucleophilic substitution with the carbamate intermediate.

Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, chloroform/methanol eluent) to isolate the final product.

- Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw simulations). For example, expect aromatic proton signals near δ 6.8–7.2 ppm (4-methoxyphenyl group) and piperidinium methylene protons at δ 3.0–4.0 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M-Cl]) using high-resolution ESI-MS .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/ether and solve the structure using SHELXL .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., acetylcholinesterase or serotonin transporters). Focus on the carbamate and piperidinium moieties as key pharmacophores.

QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with biological activity using datasets from PubChem or ChEMBL.

- Validation : Compare computational predictions with in vitro assays (e.g., IC values for enzyme inhibition) .

Q. How should researchers resolve contradictions in spectroscopic data?

- Case Example : Discrepancies in H NMR integration ratios may arise from dynamic processes (e.g., piperidinium ring puckering).

- Resolution Strategies :

Variable-Temperature NMR : Acquire spectra at 25°C and -40°C to observe splitting changes.

2D NMR (COSY, NOESY) : Identify through-space correlations to confirm spatial arrangements .

- Statistical Validation : Use software like MestReNova to quantify peak integrals and assess reproducibility across batches .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Design Framework :

Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl) or vary the piperidinium substituents.

Biological Testing : Use a standardized panel (e.g., cytotoxicity, receptor binding) to compare derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.